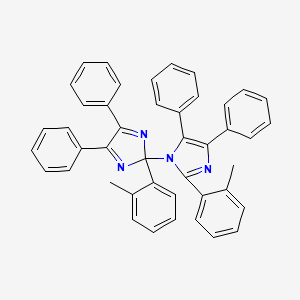

4,4',5,5'-Tetraphenyl-2,2'-di-o-tolyl-2'H-1,2'-biimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4,4’,5,5’-Tetraphenyl-2,2’-di-o-tolyl-2’H-1,2’-biimidazole” is a chemical compound with the molecular formula C44H34N4 . It is less sterically encumbered compared to similar compounds, which is seen by the participation of the imidazole-N2 atom in an intermolecular interaction .

Molecular Structure Analysis

The molecular structure of this compound has been studied and published . The compound crystallizes in the monoclinic system with space group P21. The unit cell parameters are: a = 10.1233(5) Å, b = 12.1414(7) Å, c = 13.7420(7) Å, β = 98.389(5)°, and V = 1670.97(15) ų .Physical And Chemical Properties Analysis

The molecular weight of “4,4’,5,5’-Tetraphenyl-2,2’-di-o-tolyl-2’H-1,2’-biimidazole” is 618.8 g/mol . Other computed properties include a XLogP3-AA of 10, 0 hydrogen bond donors, 3 hydrogen bond acceptors, 7 rotatable bonds, an exact mass of 618.27834710 g/mol, a monoisotopic mass of 618.27834710 g/mol, a topological polar surface area of 42.5 Ų, 48 heavy atoms, a formal charge of 0, and a complexity of 1070 .科学的研究の応用

Photoinitiation Properties for Acrylate Derivatives

A novel derivative of 4,4',5,5'-Tetraphenyl-2,2'-di-o-tolyl-2'H-1,2'-biimidazole, specifically 2,2′-bis-(2-chlorophenyl)-4,4′,5,5′-tetra-[3-(2-hydroxylmethyl-2-triethylene glycol monoethylene ether-ethane-1-oxy)-phenyl]-1,2′-biimidazole (BCTE-HABI), demonstrates superior photoinitiating activity for acrylate derivatives. This activity surpasses that of o-Cl-HABI, one of the most widely studied derivatives (Shi et al., 2006).

Applications in Explosive Compounds

Ionic derivatives of 4,4',5,5'-tetranitro-1H,1'H-2,2'-biimidazole, including bis-semicarbazidium, bis(3-amino-1H-1,2,4-triazol-4-ium), and bis(5-amino-4H-tetrazol-1-ium) derivatives, have been identified as low-sensitivity explosive compounds. These compounds exhibit low vulnerability to mechanical stimuli while maintaining high performance (Lewczuk et al., 2017).

Synthesis of Lipophilic Tetradentate Ligands

Research has been conducted on synthesizing lipophilic ligands based on 2,2'-biimidazole, such as 4,4',5,5'-tetrabutyl-2,2'-biimidazole. These studies contribute to the formation of metal-linked polymers, although attempts to prepare specific 2,2'-biheteroaryl compounds have been uniformly unsuccessful (Crossley et al., 1994).

Anion Binding by Fluorescent Biimidazole Diamides

Biimidazole derivatives have been explored for their potential in anion binding. These compounds show significant binding constants for dihydrogenphosphate and chloride anions, with some receptors showing selectivity for chloride. This finding is significant for applications in receptor chemistry and anion recognition (Causey & Allen, 2002).

Use in Polymer Synthesis

4,4',5,5'-Tetraphenyl-2,2'-di-o-tolyl-2'H-1,2'-biimidazole derivatives have been used in the synthesis of polymers, particularly in the development of novel aromatic polyimides. These polyimides exhibit significant thermo-oxidative resistance, which is valuable for high-performance materials (Butt et al., 2005).

特性

IUPAC Name |

2-(2-methylphenyl)-1-[2-(2-methylphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H34N4/c1-31-19-15-17-29-37(31)43-45-41(35-25-11-5-12-26-35)42(36-27-13-6-14-28-36)48(43)44(38-30-18-16-20-32(38)2)46-39(33-21-7-3-8-22-33)40(47-44)34-23-9-4-10-24-34/h3-30H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSZWUSHWRSORQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=C(N2C3(N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6C)C7=CC=CC=C7)C8=CC=CC=C8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H34N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00595562 |

Source

|

| Record name | 2,2'-Bis(2-methylphenyl)-4,4',5,5'-tetraphenyl-2'H-1,2'-biimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

618.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4',5,5'-Tetraphenyl-2,2'-di-o-tolyl-2'H-1,2'-biimidazole | |

CAS RN |

29864-15-1 |

Source

|

| Record name | 2,2'-Bis(2-methylphenyl)-4,4',5,5'-tetraphenyl-2'H-1,2'-biimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate](/img/structure/B1358228.png)